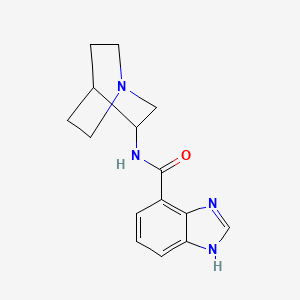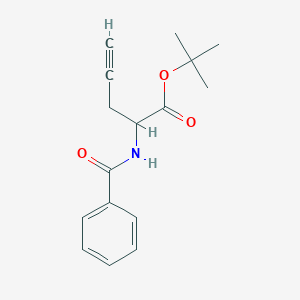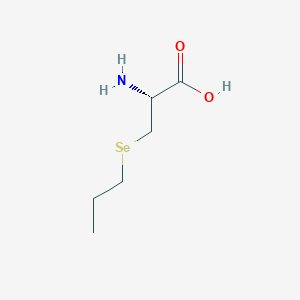
Cyclododecyl(diethyl)borane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclododecyl(diethyl)borane is an organoboron compound characterized by the presence of a cyclododecyl group and two ethyl groups attached to a boron atom Organoboron compounds are known for their versatility in organic synthesis, particularly in reactions such as hydroboration and Suzuki-Miyaura coupling
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclododecyl(diethyl)borane can be synthesized through the hydroboration of cyclododecene with diethylborane. The reaction typically involves the addition of diethylborane to cyclododecene in the presence of a catalyst such as a transition metal complex. The reaction is carried out under an inert atmosphere to prevent oxidation of the borane compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclododecyl(diethyl)borane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The ethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: The compound can be used in the presence of reducing agents such as lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Reduced organic compounds.
Substitution: Substituted borane derivatives.
Wissenschaftliche Forschungsanwendungen
Cyclododecyl(diethyl)borane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration and Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the synthesis of boron-containing biomolecules for biological studies.
Industry: this compound is used in the production of advanced materials and polymers with unique properties.
Wirkmechanismus
The mechanism of action of cyclododecyl(diethyl)borane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with electron-rich species, facilitating reactions such as hydroboration and cross-coupling. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a valuable tool in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Cyclododecyl(diethyl)borane can be compared with other organoboron compounds such as:
Triethylborane: Similar in structure but with three ethyl groups attached to the boron atom.
Cyclohexyl(diethyl)borane: Contains a cyclohexyl group instead of a cyclododecyl group.
Phenyl(diethyl)borane: Contains a phenyl group instead of a cyclododecyl group.
Uniqueness: this compound is unique due to its larger cyclododecyl group, which imparts distinct steric and electronic properties. This uniqueness makes it suitable for specific applications where other organoboron compounds may not be as effective.
Eigenschaften
CAS-Nummer |
188585-44-6 |
|---|---|
Molekularformel |
C16H33B |
Molekulargewicht |
236.2 g/mol |
IUPAC-Name |
cyclododecyl(diethyl)borane |
InChI |
InChI=1S/C16H33B/c1-3-17(4-2)16-14-12-10-8-6-5-7-9-11-13-15-16/h16H,3-15H2,1-2H3 |
InChI-Schlüssel |
KWSWOAIHEGYCQQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(CC)(CC)C1CCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


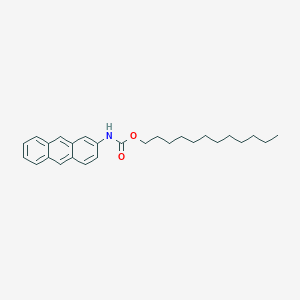
![3-(Prop-2-en-1-yl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B12550880.png)
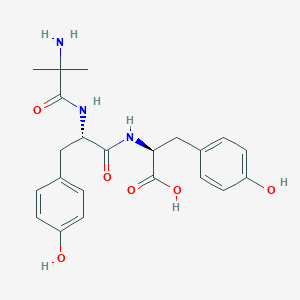
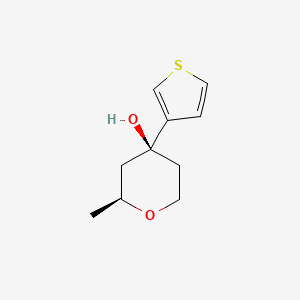
![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
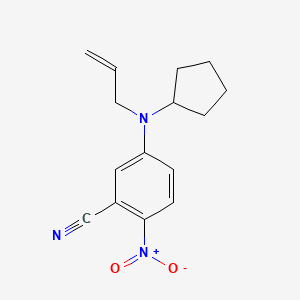
![1H,3H,5H,7H-[1,3,4]Thiadiazolo[3,4-c][1,3,4]thiadiazole](/img/structure/B12550909.png)

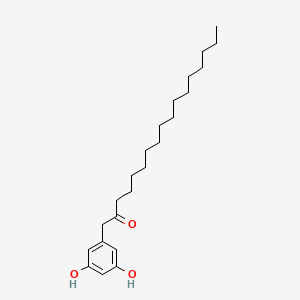
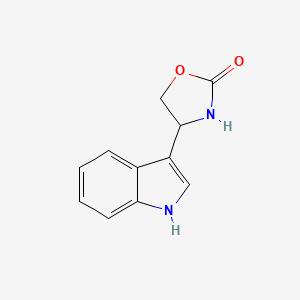
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
